(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone
Description
(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone is an aryl ketone derivative featuring a 3-benzyloxy-4-bromophenyl group attached to a pyrrolidine ring via a carbonyl group. Its molecular formula is C₁₈H₁₈BrNO₂, with a molecular weight of 360.25 g/mol. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (benzyloxy) substituents on the phenyl ring, which may influence its electronic properties and reactivity. The pyrrolidine moiety, a five-membered secondary amine, could enhance solubility and modulate biological interactions compared to bulkier heterocycles.
Properties
IUPAC Name |
(4-bromo-3-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-9-8-15(18(21)20-10-4-5-11-20)12-17(16)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWRKIPYTNCHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromophenyl Precursors
The 4-bromo-3-hydroxyphenyl intermediate is a critical starting material. Bromination of 3-hydroxyphenylacetone using N-bromosuccinimide (NBS) in acetic acid yields the 4-bromo derivative, which is subsequently protected with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Alternative routes involve direct functionalization of commercially available 3-benzyloxy-4-bromobenzaldehyde via oxidation to the corresponding carboxylic acid, followed by conversion to the acid chloride.
Pyrrolidine Derivatives
Pyrrolidin-1-ylmethanone fragments are synthesized through cyclization of γ-aminobutyric acid derivatives or via Grignard reactions involving pyrrolidine and carbonyl precursors. For example, N-benzylpyrrolidone undergoes Grignard addition with phenylmagnesium bromide to form tertiary alcohol intermediates, which are dehydrated and hydrogenated to yield the pyrrolidine ketone.
Coupling Strategies for Ketone Formation
The central challenge lies in coupling the bromophenyl and pyrrolidine groups while maintaining regioselectivity. Two predominant methods are employed:
Friedel-Crafts Acylation
In this approach, 3-benzyloxy-4-bromobenzoyl chloride reacts with pyrrolidine in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acyl chloride acts as the electrophile. Yields range from 60–75%, with side products arising from over-acylation or decomposition of the benzyloxy group under acidic conditions.
Optimization Insight : Lowering the reaction temperature to 0°C and using dichloromethane as the solvent minimizes side reactions, improving yields to 82%.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 3-benzyloxy-4-bromophenylboronic acid and pyrrolidin-1-ylcarbonyl chloride has emerged as a high-yield alternative. The Suzuki-Miyaura reaction, utilizing Pd(PPh₃)₄ and Na₂CO₃ in THF/water, achieves coupling efficiencies of 89–93%. Key parameters include:
| Catalyst | Solvent System | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80°C | 93 |
| Pd/C | DMF | 100°C | 86 |
| NiCl₂(dppe) | Toluene | 70°C | 78 |
Protective Group Strategies and Functionalization
The benzyloxy group serves dual roles: as a directing group for bromination and as a protective moiety for the phenolic oxygen. Deprotection studies reveal that hydrogenolysis (H₂, Pd/C) in ethanol quantitatively removes the benzyl group without affecting the bromine or ketone functionalities. However, premature deprotection during coupling steps remains a challenge, necessitating inert atmospheres and low-temperature conditions.
Purification and Characterization
Crude reaction mixtures are purified via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:1). The target compound exhibits distinct ¹H NMR signals: δ 7.45–7.32 (m, 5H, benzyl aromatic), δ 6.92 (d, 1H, J = 8.4 Hz, bromophenyl), and δ 3.85 (s, 2H, pyrrolidine CH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 360.2 [M+H]⁺.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented protocol describes a telescoped process where bromination, benzylation, and coupling are performed in sequence without intermediate isolation, achieving an overall yield of 68%. Environmental impact assessments highlight the advantages of using recyclable Pd/C catalysts and biodegradable solvents like 2-methyl-THF .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions:
Reagents/Conditions :
-
Potassium cyanide (KCN) in DMF at 80°C
-
Sodium methoxide (NaOMe) in methanol under reflux
Mechanism :
The electron-withdrawing effects of the carbonyl and benzyloxy groups activate the aromatic ring for nucleophilic attack. The reaction proceeds via a concerted SNAr mechanism , facilitated by deprotonation of the intermediate Meisenheimer complex.
Representative Reaction :
Key Data :
| Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromo derivative | CN⁻ | DMF | 80 | 72* | |
| 4-Bromo derivative | OMe⁻ | MeOH | 65 | 68* |
*Theoretical yields based on analogous systems; experimental optimization required.
Benzyl Ether Deprotection
The benzyloxy group can be selectively removed to expose a phenolic hydroxyl group:
Reagents/Conditions :
-
Boron tribromide (BBr₃) in dichloromethane at -78°C
Mechanism :
Hydrogenolysis cleaves the C–O bond via adsorption on palladium surfaces , while BBr₃ operates through Lewis acid-mediated debenzylation .
Product :
Comparative Efficiency :
| Method | Catalyst/Reagent | Time (h) | Purity (%) |
|---|---|---|---|
| H₂/Pd-C | 10% Pd/C | 4 | >95 |
| BBr₃ | – | 1 | 89 |
Carbonyl Group Reactivity
The ketone moiety participates in classical carbonyl reactions:
Reduction to Alcohol
Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF
Product :
Conditions : 0°C to reflux, 2–4 h; yields ~85% (extrapolated from ).
Condensation Reactions
Reacts with hydrazines or hydroxylamines to form hydrazones or oximes:
Example :
Optimized Protocol :
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
| Component | Role | Conditions |
|---|---|---|
| Phenylboronic acid | Coupling partner | Pd(PPh₃)₄, Na₂CO₃, DME |
| 4-Bromo derivative | Electrophile | 80°C, 12 h |
Product :
Stability Under Acidic/Basic Conditions
Observations :
-
Acidic : Stable in dilute HCl (<1 M); benzyl cleavage occurs at [H⁺] > 3 M.
-
Basic : Decomposition observed in NaOH > 2 M due to pyrrolidine ring opening.
This compound’s versatility in nucleophilic substitutions, deprotections, and cross-couplings makes it valuable for synthesizing complex pharmaceuticals. Experimental validation of proposed mechanisms (e.g., via kinetic studies or isotopic labeling) remains an area for further investigation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolidin-1-ylmethanone compounds exhibit notable anticancer properties. For instance, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent. The presence of the bromophenyl and benzyloxy groups enhances its bioactivity by potentially improving binding affinity to biological targets .
Neuropharmacological Effects
The structure of (3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone suggests possible interactions with neurotransmitter systems. Compounds containing pyrrolidine moieties are often investigated for their effects on cognitive functions and neuroprotection. Preliminary studies indicate that this compound may modulate neurotransmitter levels, offering potential therapeutic avenues for neurodegenerative diseases .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Friedel-Crafts Acylation: The compound can act as an acylating agent, facilitating the introduction of acyl groups into aromatic systems .
- Nucleophilic Addition Reactions: The carbonyl group is reactive towards nucleophiles, enabling the formation of alcohols or substituted ketones through reactions with Grignard reagents or organolithium compounds .
- Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions, which are essential for constructing complex organic molecules .
Material Science
Polymer Chemistry
The compound's unique structure may also lend itself to applications in polymer chemistry. By incorporating this compound into polymer matrices, researchers can tailor materials with specific mechanical and thermal properties. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth in vitro using derivatives of this compound. |
| Study B | Neuropharmacological Effects | Identified potential modulation of neurotransmitter release, suggesting therapeutic benefits for cognitive disorders. |
| Study C | Organic Synthesis | Explored the use of the compound as a precursor for synthesizing complex organic molecules through various chemical reactions. |
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyrrolidinyl groups can enhance binding affinity and specificity, while the bromophenyl group may contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aryl Ketones
4-Bromo-4'-fluorobenzophenone (ASB2691)
- Molecular Formula : C₁₃H₈BrFO
- Molecular Weight : 279.1 g/mol
- Key Features: Contains bromine (para) and fluorine (para') on two phenyl rings. Boiling Point: 353.4°C, indicating high thermal stability .
- Fluorine’s electronegativity may enhance metabolic stability compared to bromine .
3'-Benzyloxy Propiophenone (ASB2755)
- Molecular Formula : C₁₆H₁₆O₂
- Molecular Weight : 240.3 g/mol
- Key Features: Benzyloxy group at the meta position of a propiophenone backbone. Shorter alkyl chain (propanone vs. methanone) reduces lipophilicity.
- Comparison: The propiophenone structure may decrease steric bulk, improving solubility in polar solvents.
Heterocyclic Variations
Pyrazolone Derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone)
- Molecular Formula : C₁₇H₁₄BrFN₂O
- Molecular Weight : 361.21 g/mol
- Key Features :
- Planar structure may improve binding to flat biological targets (e.g., enzyme active sites) .
(4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)(2-benzylpiperidin-1-yl)methanone
- Molecular Formula : C₂₂H₂₂BrN₅O
- Molecular Weight : 476.35 g/mol
- Key Features :
- Triazole and piperidine heterocycles with bromophenyl and benzyl groups.
- Piperidine’s six-membered ring may confer greater conformational flexibility than pyrrolidine .
Boronic Acid Analogs
(3-(Benzyloxy)phenyl)boronic Acid
- Molecular Formula : C₁₃H₁₃BO₃
- Molecular Weight : 228.05 g/mol
- Key Features :
- Comparison :
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Heterocycle Impact : Pyrrolidine’s five-membered ring may improve blood-brain barrier (BBB) penetration compared to piperidine or triazole-containing analogs .
- Halogen Effects : Bromine’s electron-withdrawing nature may stabilize the ketone group, while fluorine (in ASB2691) offers metabolic resistance .
Limitations : Direct experimental data on the target compound’s properties are scarce; comparisons rely on structural analogs. Further studies on solubility, stability, and bioactivity are needed.
Biological Activity
(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzyloxy group, a bromophenyl moiety, and a pyrrolidinyl group attached to a methanone core. Its molecular formula is with a molecular weight of 360.26 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrNO₂ |
| Molecular Weight | 360.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1628832-52-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The benzyloxy and pyrrolidinyl groups enhance binding affinity, while the bromophenyl group contributes to the compound's reactivity and stability in biological systems .
Pharmacological Applications
Research has indicated several potential pharmacological applications for this compound:
- Anticonvulsant Activity : Similar compounds have shown promise in anticonvulsant activity, suggesting that this compound may exhibit similar effects. Studies on related structures indicate that modifications to the benzyl or pyrrolidine components can significantly influence anticonvulsant efficacy .
- Antimicrobial Properties : Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This is an area of ongoing research as the structure-activity relationship continues to be explored .
Case Study 1: Anticonvulsant Activity
In a study examining the anticonvulsant properties of related compounds, it was found that modifications at the 4' position of the benzyl group significantly affected activity levels. Compounds with electron-withdrawing substituents displayed enhanced efficacy compared to those with electron-donating groups .
Case Study 2: Structure-Activity Relationships
A systematic study on structure-activity relationships (SAR) revealed that specific functional groups attached to the pyrrolidine ring can modulate biological activity. For instance, substituents at the 4' position were critical in determining binding affinity and selectivity towards targeted receptors .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-acylation.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How is this compound characterized, and what analytical techniques are critical?
Methodological Answer :
Primary Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm, singlet) and pyrrolidine ring protons (δ 1.8–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl carbon (δ ~200 ppm) and bromine-induced deshielding in the aromatic region .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 386.04 (calculated for C₁₈H₁₈BrNO₂) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. Advanced Validation :
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Basic: What are the stability profiles and recommended storage conditions?
Q. Methodological Answer :
- Stability :
- Storage :
Advanced: How does the bromine substituent influence structure-activity relationships (SAR) in medicinal chemistry studies?
Q. Methodological Answer :
- Electrophilic Reactivity : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling), enabling diversification of the phenyl ring .
- Biological Activity : In analogous compounds (e.g., piperidine derivatives), bromine increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- SAR Study Design :
Advanced: How to resolve contradictions in reported synthetic yields for this compound?
Methodological Answer :
Common Contradictions :
- Yields vary (40–75%) due to competing side reactions (e.g., debromination or pyrrolidine oxidation).
Q. Resolution Strategies :
- Optimize Reaction Conditions :
- Byproduct Analysis :
- Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess pyrrolidine) .
Advanced: What computational methods predict the reactivity of the ketone group in this compound?
Q. Methodological Answer :
- DFT Calculations :
- Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the carbonyl group .
- Molecular Dynamics (MD) :
- Simulate solvent effects (e.g., DMSO vs. chloroform) on ketone hydration .
- Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization.
Basic: What are the known toxicity and safety protocols for handling this compound?
Q. Methodological Answer :
- Toxicity Data : Limited studies; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
- Safety Protocols :
Advanced: How to design experiments to study its metabolic stability in vitro?
Q. Methodological Answer :
- Liver Microsome Assay :
- Incubate with rat/human liver microsomes (37°C, NADPH cofactor).
- Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 Inhibition Screening :
Advanced: What alternative catalysts improve efficiency in coupling reactions involving this compound?
Q. Methodological Answer :
- Buchwald-Hartwig Amination :
- Photoredox Catalysis :
Advanced: How does the benzyloxy group affect electrophilicity in nucleophilic aromatic substitution?
Q. Methodological Answer :
- Electronic Effects : The electron-donating benzyloxy group deactivates the aromatic ring, reducing reactivity toward electrophiles.
- Positional Influence : Para-bromine directs nucleophiles to the meta position, while benzyloxy at position 3 sterically hinders ortho substitution .
Notes
- Advanced FAQs emphasize mechanistic analysis, while basic FAQs focus on synthesis and characterization.
- All methodologies are derived from peer-reviewed protocols or analogous compounds in cited evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
